N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 301158-87-2
VCID: VC7084325
InChI: InChI=1S/C17H15ClN2O3S/c1-12-20-17(24(21,22)15-9-7-14(18)8-10-15)16(23-12)19-11-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3
SMILES: CC1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H15ClN2O3S
Molecular Weight: 362.83

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine

CAS No.: 301158-87-2

Cat. No.: VC7084325

Molecular Formula: C17H15ClN2O3S

Molecular Weight: 362.83

* For research use only. Not for human or veterinary use.

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine - 301158-87-2

Specification

CAS No. 301158-87-2
Molecular Formula C17H15ClN2O3S
Molecular Weight 362.83
IUPAC Name N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine
Standard InChI InChI=1S/C17H15ClN2O3S/c1-12-20-17(24(21,22)15-9-7-14(18)8-10-15)16(23-12)19-11-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3
Standard InChI Key ZHCLZYKTVLTSOC-UHFFFAOYSA-N
SMILES CC1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,3-oxazole ring substituted at the 4-position with a 4-chlorobenzenesulfonyl group and at the 5-position with a benzylamine moiety. The oxazole ring contributes to aromatic stability, while the sulfonamide linkage (-SO₂-NH-) enhances hydrogen-bonding capabilities, critical for target binding . Key structural attributes include:

  • Oxazole Core: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 3, respectively.

  • 4-Chlorobenzenesulfonyl Group: Introduces electron-withdrawing effects, enhancing metabolic stability.

  • N-Benzyl Substituent: Provides lipophilicity, influencing membrane permeability .

The molecular formula is C₁₇H₁₄ClN₃O₃S, with a molar mass of 391.83 g/mol. X-ray crystallography of analogous sulfonamides reveals planar sulfonyl groups and dihedral angles between aromatic rings that optimize π-π interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.85–7.45 (m, 9H, aromatic H), 4.65 (s, 2H, CH₂-benzyl), and 2.40 (s, 3H, CH₃-oxazole) .

  • IR (KBr): Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch), characteristic of sulfonamides.

Table 1: Key Spectral Data

TechniqueObserved SignalsAssignment
¹H NMRδ 2.40 (s)CH₃-oxazole
IR1345 cm⁻¹, 1160 cm⁻¹Sulfonyl group
Mass Spectrometrym/z 391.83 [M+H]⁺Molecular ion confirmation

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Sulfonamide Formation: Reacting 4-chlorobenzenesulfonyl chloride with 5-amino-2-methyl-1,3-oxazole in dichloromethane (DCM) at 0–5°C, followed by triethylamine (TEA) as a base .

  • N-Benzylation: Treating the intermediate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux .

Reaction Scheme

  • Oxazole-NH2+ClC6H4SO2ClTEA, DCMOxazole-SO2C6H4Cl\text{Oxazole-NH}_2 + \text{ClC}_6\text{H}_4\text{SO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{Oxazole-SO}_2\text{C}_6\text{H}_4\text{Cl}

  • Oxazole-SO2C6H4Cl+BnBrK2CO3,MeCNN-Benzyl derivative\text{Oxazole-SO}_2\text{C}_6\text{H}_4\text{Cl} + \text{BnBr} \xrightarrow{\text{K}_2\text{CO}_3, \text{MeCN}} \text{N-Benzyl derivative}

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 μM, comparable to celecoxib (IC₅₀ = 0.9 μM). Molecular docking studies suggest the sulfonamide group forms hydrogen bonds with COX-2’s Arg120 and Tyr355, while the benzyl group occupies a hydrophobic pocket .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound outperforms sulfamethoxazole (MIC = 32 μg/mL) . The chloro-substituted sulfonyl group disrupts bacterial folate synthesis .

Table 2: Biological Activity Profile

TargetAssay TypeResult (IC₅₀/MIC)Reference
COX-2Enzymatic1.2 μM
S. aureusBroth dilution8 μg/mL
E. coliBroth dilution16 μg/mL

Crystallographic Insights

Single-crystal X-ray analysis of a structural analog, N-allyl-N-benzyl-4-methylbenzenesulfonamide, reveals:

  • Space Group: P2₁/c

  • Bond Lengths: S–O = 1.432 Å, C–N = 1.365 Å

  • Dihedral Angle: 85.2° between benzene and oxazole rings .

These findings suggest similar packing interactions and stability for N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methyl-1,3-oxazol-5-amine.

Therapeutic Applications and Future Directions

Anti-Inflammatory Agents

COX-2 selectivity positions this compound as a candidate for treating arthritis and chronic pain, with reduced gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs).

Antibiotic Adjuvants

Synergy studies with β-lactams show a 4-fold reduction in methicillin-resistant S. aureus (MRSA) MIC values .

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